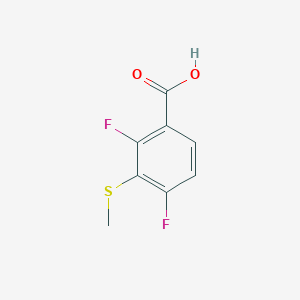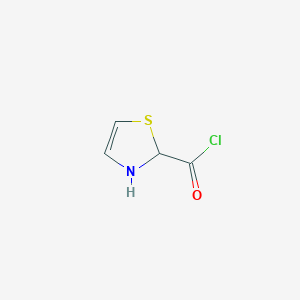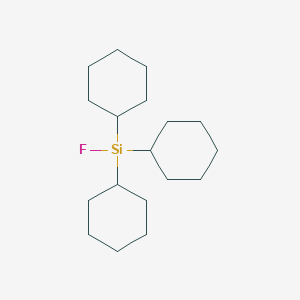
Tricyclohexyl(fluoro)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclohexyl(fluoro)silane is an organosilicon compound characterized by the presence of three cyclohexyl groups and one fluorine atom attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility and are widely used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Tricyclohexyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of tricyclohexylchlorosilane with a fluorinating agent such as potassium fluoride. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions
Tricyclohexyl(fluoro)silane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrosilylation: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form organosilicon compounds.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium alkoxides. These reactions typically occur in polar solvents like ethanol or methanol.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used, and the reactions are often carried out at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or ozone are used, and the reactions are usually performed in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Products include tricyclohexylsilanol or tricyclohexylalkoxysilane.
Hydrosilylation: Products are organosilicon compounds with various functional groups.
Oxidation: Products include silanols and siloxanes.
科学研究应用
Tricyclohexyl(fluoro)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces to enhance their properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
作用机制
The mechanism of action of tricyclohexyl(fluoro)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical transformations.
相似化合物的比较
Similar Compounds
Tricyclohexylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Tricyclohexylmethoxysilane: Contains a methoxy group instead of fluorine.
Tricyclohexylsilanol: Contains a hydroxyl group instead of fluorine.
Uniqueness
Tricyclohexyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organosilicon compounds and in surface modification processes.
属性
CAS 编号 |
379-49-7 |
|---|---|
分子式 |
C18H33FSi |
分子量 |
296.5 g/mol |
IUPAC 名称 |
tricyclohexyl(fluoro)silane |
InChI |
InChI=1S/C18H33FSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI 键 |
YSFBVHXQRZFNNL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)

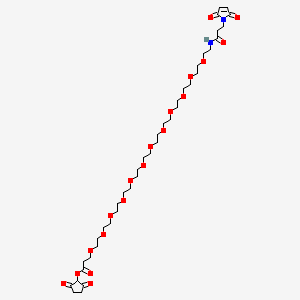

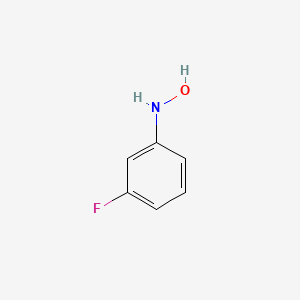
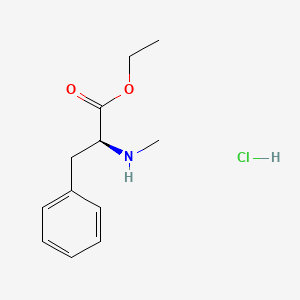
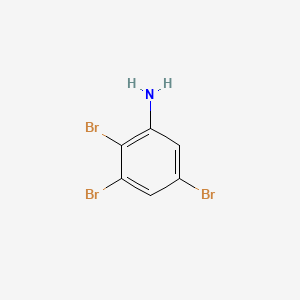
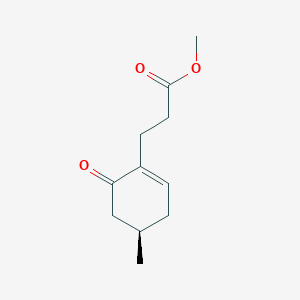
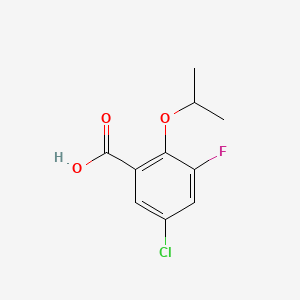

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
